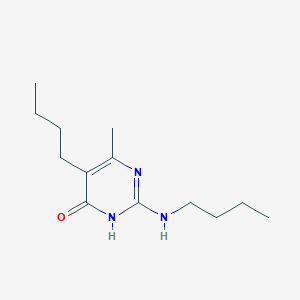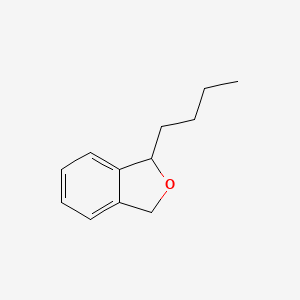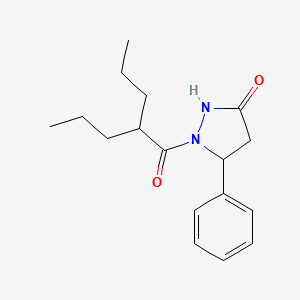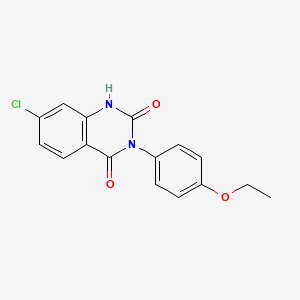
(4-((S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamido)-1-hydroxybutane-1,1-diyl)diphosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamido)-1-hydroxybutane-1,1-diyl)diphosphonic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, an amino acid derivative, and diphosphonic acid groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamido)-1-hydroxybutane-1,1-diyl)diphosphonic acid involves multiple steps, including the formation of amide bonds and the incorporation of diphosphonic acid groups. The process typically starts with the preparation of the amino acid derivative, followed by the formation of the pyrrolidine ring and the subsequent attachment of the diphosphonic acid groups. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
化学反応の分析
Types of Reactions
(4-((S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamido)-1-hydroxybutane-1,1-diyl)diphosphonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler forms of the compound.
科学的研究の応用
(4-((S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamido)-1-hydroxybutane-1,1-diyl)diphosphonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of (4-((S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamido)-1-hydroxybutane-1,1-diyl)diphosphonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (S)-2-((S)-1-(pivaloyloxy)pyrrolidine-2-carboxamido)propanoic acid
- (S)-2-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)-4-(methylthio)butanoic acid
Uniqueness
Compared to similar compounds, (4-((S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamido)-1-hydroxybutane-1,1-diyl)diphosphonic acid stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research .
特性
分子式 |
C18H29N3O9P2 |
|---|---|
分子量 |
493.4 g/mol |
IUPAC名 |
[4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[(2S)-pyrrolidine-2-carbonyl]amino]-1-hydroxy-1-phosphonobutyl]phosphonic acid |
InChI |
InChI=1S/C18H29N3O9P2/c19-16(22)15(12-13-6-2-1-3-7-13)21(17(23)14-8-4-10-20-14)11-5-9-18(24,31(25,26)27)32(28,29)30/h1-3,6-7,14-15,20,24H,4-5,8-12H2,(H2,19,22)(H2,25,26,27)(H2,28,29,30)/t14-,15-/m0/s1 |
InChIキー |
OQYCGHOZVRPURD-GJZGRUSLSA-N |
異性体SMILES |
C1C[C@H](NC1)C(=O)N(CCCC(O)(P(=O)(O)O)P(=O)(O)O)[C@@H](CC2=CC=CC=C2)C(=O)N |
正規SMILES |
C1CC(NC1)C(=O)N(CCCC(O)(P(=O)(O)O)P(=O)(O)O)C(CC2=CC=CC=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


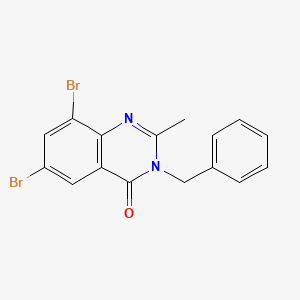
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-phenoxyphenyl)-](/img/structure/B12915142.png)
![1-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propan-1-one](/img/structure/B12915146.png)

![1-[(4-Nitrophenyl)methyl]guanosine](/img/structure/B12915167.png)
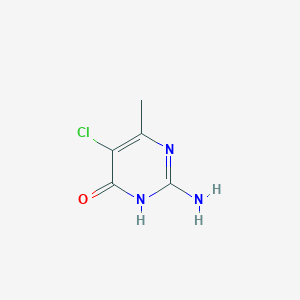
![4-(3-Hydroxy-3-methyloctyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12915174.png)
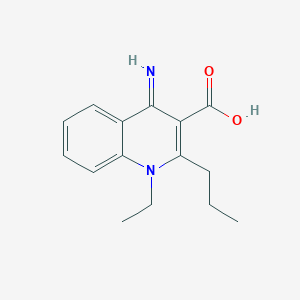
![5-Bromo-4-[(2,4-dichlorobenzyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12915193.png)
